JH295

Übersicht

Beschreibung

JH295 ist ein potenter, irreversibler und selektiver Inhibitor der NIMA-verwandten Kinase 2 (Nek2). Diese Verbindung hat aufgrund ihrer Fähigkeit, zelluläre Nek2 durch Alkylierung von Cystein 22 zu hemmen, Aufmerksamkeit erlangt. NIMA-verwandte Kinase 2 ist eine Serin/Threonin-Kinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Mitose und Zentrosomenseparation. This compound hat sich in der Krebsforschung als vielversprechend erwiesen, insbesondere bei der gezielten Behandlung von arzneimittelresistenten Krebsarten .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung einer Indol-Kernstruktur und anschliessende Funktionalisierung beinhalten. Die wichtigsten Schritte umfassen:

Bildung des Indolkerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthesereaktion synthetisiert, die die Reaktion von Phenylhydrazin mit einem Keton oder Aldehyd beinhaltet.

Funktionalisierung: Der Indol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschte chemische Struktur von this compound zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der oben genannten Synthesewege. Der Prozess erfordert eine präzise Steuerung der Reaktionsbedingungen, einschliesslich Temperatur, Druck und der Verwendung geeigneter Katalysatoren. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen .

Wissenschaftliche Forschungsanwendungen

JH295 has several scientific research applications, including:

Cancer Research: this compound has shown efficacy in inhibiting the proliferation of cancer cells, particularly in drug-resistant cancers such as primary effusion lymphoma.

Cell Cycle Studies: this compound is used to study the role of NIMA-related kinase 2 in cell cycle regulation and mitosis.

Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting NIMA-related kinase 2 and other related kinases.

Wirkmechanismus

Target of Action

JH295 is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (NEK2) . NEK2 is a homodimeric serine/threonine kinase that localizes to centrosomes, the microtubule organizing centers of the cell . It plays a crucial role in bipolar spindle assembly driven by the microtubule motor protein, Eg5 .

Mode of Action

This compound interacts with its target, NEK2, via alkylation of Cys22 . This interaction results in the inhibition of cellular NEK2 .

Biochemical Pathways

The inhibition of NEK2 by this compound affects several biochemical pathways. For instance, it has been reported that this compound reduces the expression and activity of the ABC transporter proteins, MDR1 and MRP, which are known to mediate drug resistance in cancer .

Pharmacokinetics

It’s known that this compound is a cell-permeable compound , suggesting it can be absorbed and distributed within the body

Result of Action

The inhibition of NEK2 with this compound results in caspase 3–mediated apoptotic cell death of Primary Effusion Lymphoma (PEL) . Furthermore, NEK2 inhibition significantly prolongs survival and reduces tumor burden in a PEL mouse model . It’s also reported that this compound treatment sensitizes lymphomas to other chemotherapeutic agents such as rapamycin, resulting in enhanced cancer cell death .

Biochemische Analyse

Biochemical Properties

JH295 plays a crucial role in biochemical reactions by selectively inhibiting NIMA-related kinase 2 (Nek2). This inhibition occurs through the alkylation of cysteine 22 on Nek2, rendering the enzyme inactive. This compound does not affect other mitotic kinases such as cyclin-dependent kinase 1, Aurora B, or polo-like kinase 1, ensuring its specificity for Nek2 . The selective inhibition of Nek2 by this compound disrupts the normal function of this kinase, which is involved in cell cycle regulation and mitotic progression.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In primary effusion lymphoma cells, this compound induces caspase 3-mediated apoptotic cell death, significantly reducing tumor burden . This compound also sensitizes cancer cells to other chemotherapeutic agents, enhancing their efficacy . This compound influences cell signaling pathways by inhibiting Nek2, which plays a role in centrosome separation and spindle assembly during mitosis. This inhibition leads to cell cycle arrest and apoptosis, highlighting the potential of this compound as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves the irreversible inhibition of NIMA-related kinase 2 (Nek2) through the alkylation of cysteine 22. This interaction prevents Nek2 from phosphorylating its substrates, disrupting its role in cell cycle regulation . This compound does not interfere with other mitotic kinases, ensuring its specificity for Nek2. The inhibition of Nek2 by this compound leads to cell cycle arrest and apoptosis, particularly in cancer cells that rely on Nek2 for survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can induce sustained apoptotic effects in cancer cells, reducing tumor burden and enhancing the efficacy of other chemotherapeutic agents . The stability and long-term effects of this compound make it a valuable compound for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Nek2 and induces apoptosis in cancer cells without significant toxicity . At higher doses, this compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of Nek2 and subsequent apoptotic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of NIMA-related kinase 2 (Nek2). This compound interacts with enzymes and cofactors involved in cell cycle regulation and mitotic progression . The inhibition of Nek2 by this compound affects metabolic flux and metabolite levels, leading to cell cycle arrest and apoptosis . The specific interactions of this compound with metabolic pathways highlight its potential as a therapeutic agent in cancer treatment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . This compound accumulates in cancer cells, where it exerts its inhibitory effects on Nek2 . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins, ensuring its targeted delivery to cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NIMA-related kinase 2 (Nek2) . This compound does not contain specific targeting signals or post-translational modifications that direct it to other compartments or organelles . The localization of this compound within the cytoplasm allows it to effectively inhibit Nek2 and induce apoptotic effects in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

JH295 can be synthesized through a series of chemical reactions involving the formation of an indole core structure and subsequent functionalization. The key steps include:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure of this compound

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts. The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JH295 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Alkylierung: this compound hemmt zelluläre Nek2 durch Alkylierung von Cystein 22.

Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC): this compound enthält eine Alkin-Gruppe, die es ihm ermöglicht, an Click-Chemie-Reaktionen mit azidhaltigen Molekülen teilzunehmen.

Häufige Reagenzien und Bedingungen

Alkylierung: Diese Reaktion erfordert typischerweise das Vorhandensein eines Nukleophils (z. B. Cystein) und eines Elektrophils (z. B. This compound) unter milden Bedingungen.

CuAAC: Diese Reaktion erfordert einen Kupferkatalysator und kann unter Umgebungsbedingungen durchgeführt werden.

Hauptprodukte

Alkylierung: Das Hauptprodukt ist das alkylierte Nek2-Protein, das zu seiner Hemmung führt.

CuAAC: Das Hauptprodukt ist ein Triazolring, der durch die Cycloadditionsreaktion gebildet wird

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: this compound hat eine Wirksamkeit bei der Hemmung der Proliferation von Krebszellen gezeigt, insbesondere bei arzneimittelresistenten Krebsarten wie dem primären Effusionslymphom.

Zellzyklusstudien: this compound wird verwendet, um die Rolle der NIMA-verwandten Kinase 2 bei der Regulierung des Zellzyklus und der Mitose zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf NIMA-verwandte Kinase 2 und andere verwandte Kinasen abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die NIMA-verwandte Kinase 2 durch Alkylierung von Cystein 22 irreversibel hemmt. Diese Hemmung stört die normale Funktion der NIMA-verwandten Kinase 2 bei der Zentrosomenseparation und Mitose, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Die Verbindung beeinflusst andere mitotische Kinasen wie die Cyclin-abhängige Kinase 1, die Aurora-B-Kinase oder die Polo-like-Kinase 1 nicht signifikant, was sie für die NIMA-verwandte Kinase 2 hochspezifisch macht .

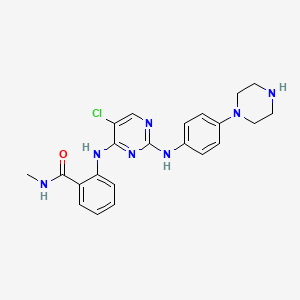

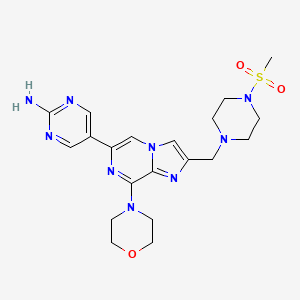

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ATH686: Ein selektiver und ATP-kompetitiver FLT3-Inhibitor.

YKL-5-124: Ein selektiver, irreversibler und kovalenter Cyclin-abhängiger Kinase 7-Inhibitor.

Einzigartigkeit von JH295

This compound ist einzigartig aufgrund seiner hohen Selektivität und irreversiblen Hemmung der NIMA-verwandten Kinase 2. Im Gegensatz zu anderen Inhibitoren beeinflusst this compound andere mitotische Kinasen nicht signifikant, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle der NIMA-verwandten Kinase 2 in zellulären Prozessen zu untersuchen und gezielte Krebstherapien zu entwickeln .

Eigenschaften

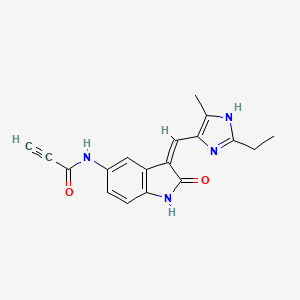

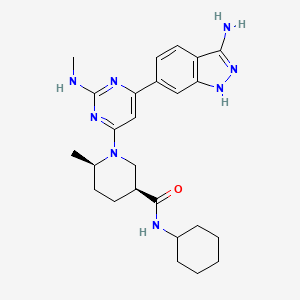

IUPAC Name |

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKOHXAJFGRZCL-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of JH295 and how does it affect cancer cells?

A1: this compound is a potent and selective, irreversible inhibitor of the human centrosomal kinase, NEK2 [, ]. It targets a noncatalytic cysteine residue (Cys22) located near the glycine-rich loop of NEK2 [, ]. This cysteine residue is crucial for this compound's irreversible binding and inhibitory activity. By inhibiting NEK2, this compound induces caspase 3-mediated apoptosis (programmed cell death) in primary effusion lymphoma (PEL) cells []. Additionally, it has been shown to reduce the expression and activity of ABC transporter proteins like MDR1 and MRP, which contribute to drug resistance in cancer cells [].

Q2: Does this compound affect other kinases involved in cell division?

A2: While initial irreversible NEK2 inhibitors also showed potent inhibition of the mitotic regulator Cdk1, this compound was specifically designed to minimize this off-target effect []. The addition of an ethyl group to the oxindole propynamide scaffold of this compound significantly reduced its binding affinity for Cdk1, resulting in a 2,000-fold loss of potency against this kinase []. Importantly, at concentrations that fully inhibit NEK2 in cells, this compound does not affect mitotic progression, spindle assembly, or the activity of other mitotic kinases like Aurora B and Plk1 [, ]. This selectivity makes this compound a valuable tool for studying the specific roles of NEK2 in cells.

Q3: What evidence suggests that NEK2 is a promising therapeutic target for cancers like PEL?

A3: Research indicates that NEK2 plays a critical role in the survival of KSHV-positive PEL cells []. Inhibiting NEK2 with this compound not only triggers apoptosis in these cells but also significantly prolongs survival and reduces tumor burden in a PEL mouse model []. Furthermore, this compound sensitizes lymphoma cells to other chemotherapeutic agents like rapamycin, enhancing cancer cell death []. These findings strongly suggest that targeting NEK2 with inhibitors like this compound holds promise as a potential therapeutic strategy for PEL and potentially other cancers reliant on NEK2 activity.

Q4: Beyond its role in cancer, what other functions of NEK2 have been explored using this compound?

A4: Studies utilizing this compound have revealed an essential role for NEK2 in porcine embryonic development []. Inhibition of NEK2 with this compound disrupts normal cell division, increases DNA damage and apoptosis, and negatively impacts blastocyst formation rates []. Interestingly, researchers found that this compound's effects on embryonic development are linked to its disruption of the Wnt/β-catenin signaling pathway []. These findings highlight the diverse roles of NEK2 in cellular processes and demonstrate the utility of this compound as a tool for dissecting its functions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B612124.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)